Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Structural Significance of Heterocyclic Hybrid Scaffolds
Heterocyclic hybrid molecules have emerged as cornerstones of modern drug discovery due to their capacity to amalgamate diverse pharmacological properties into single entities. The molecular hybridization (MH) strategy, which involves covalent integration of two or more bioactive heterocyclic motifs, enhances binding affinity, target selectivity, and metabolic stability compared to parent scaffolds. For instance, s-triazine hybrids exhibit broad-spectrum biological activities by combining nitrogen-rich aromatic systems with complementary heterocycles like pyrimidine or thiazole. Similarly, pyrazoline-thiophene hybrids demonstrate optimized anticancer profiles by balancing electron-deficient and lipophilic regions. These hybrids often exhibit planar conformations that facilitate π-π stacking interactions with biological targets, a feature critical for DNA intercalation or enzyme inhibition. The target compound’s tetrahydrobenzo[b]thiophene-furan hybrid architecture likely capitalizes on these principles, with the saturated bicyclic system providing rigidity and the furan moiety contributing electron-rich aromaticity.
Historical Context of Tetrahydrobenzo[b]thiophene Research
Tetrahydrobenzo[b]thiophene derivatives have been systematically investigated since the early 2000s for their versatile reactivity and pharmaceutical potential. Seminal work by El-Sayed et al. (2017) demonstrated that 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile serves as a linchpin for synthesizing thiazole, pyrimidine, and pyran derivatives with notable cytotoxicity against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines. The scaffold’s partially saturated structure reduces metabolic oxidation compared to fully aromatic analogs, while maintaining sufficient planarity for target engagement. Subsequent studies revealed that substitution at the 3-position of the tetrahydrobenzo[b]thiophene ring profoundly influences bioactivity, with carboxamide groups enhancing solubility and hydrogen-bonding capacity. These findings established tetrahydrobenzo[b]thiophene as a privileged scaffold in anticancer agent development, directly informing the design of the target compound’s core structure.
Importance of Furan-Thiophene Hybrid Molecules in Drug Discovery
Furan-thiophene hybrids occupy a unique niche in medicinal chemistry due to their balanced electronic properties and conformational rigidity. The oxygen atom in furan imposes strong electron-donating effects, while sulfur in thiophene provides moderate electronegativity, creating polarized systems capable of diverse non-covalent interactions. In antimalarial research, pyrazoline derivatives bearing thiophene and furan substituents exhibited sub-micromolar IC50 values against Plasmodium falciparum, outperforming quinine by 4-fold. Computational analyses attribute this enhancement to improved docking affinity at heme polymerization inhibition sites, facilitated by the hybrids’ planar geometries. Furthermore, alternating furan-thiophene oligomers demonstrate exceptional charge transport properties in organic semiconductors, suggesting broader applications in theranostic devices. The 5-methylfuran-2-yl group in the target compound may similarly optimize electronic characteristics while sterically shielding the propanamido linker from enzymatic degradation.
Rationale for Academic Investigation of the Target Compound
The structural amalgamation of tetrahydrobenzo[b]thiophene, furan, and carboxamide moieties in Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate presents a compelling case for systematic investigation. First, the tetrahydrobenzo[b]thiophene core’s proven anticancer activity synergizes with furan’s antimalarial potential, suggesting possible dual therapeutic applications. Second, the propanamido spacer may serve as a conformational bridge, aligning the hydrophobic tetrahydrobenzo[b]thiophene with the polar carboxylate group to enhance membrane permeability. Third, the methyl ester at the 3-position could act as a prodrug moiety, enabling intracellular hydrolysis to the active carboxylic acid form. Recent studies on analogous hybrids indicate that such strategic functionalization reduces off-target effects while maintaining potency. Collectively, these features position the compound as a multifunctional candidate warranting rigorous pharmacological evaluation.
Table 1: Structural Components and Hypothesized Roles in the Target Compound
| Component | Hypothesized Role |
|---|---|
| Tetrahydrobenzo[b]thiophene | Provides rigid, lipophilic scaffold for target binding; modulates cell penetration |
| 5-Methylfuran-2-yl | Enhances electron density; participates in hydrogen bonding and π-π interactions |
| Propanamido linker | Balances hydrophobicity; confers conformational flexibility |
| Methyl carboxylate | Serves as prodrug moiety; improves solubility and bioavailability |
Properties
IUPAC Name |
methyl 2-[3-(5-methylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-7-8-12(23-11)9-10-15(20)19-17-16(18(21)22-2)13-5-3-4-6-14(13)24-17/h7-8H,3-6,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFDTYHTJHDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[b]thiophene core structure with several functional groups, including a methyl ester and a propanamido group. The presence of the 5-methylfuran moiety enhances its structural complexity and potential biological efficacy.
Target Interaction
The primary mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. NRF2 is a critical transcription factor that regulates antioxidant response genes. The compound disrupts the interaction between NRF2 and Kelch-like ECH-associated protein 1 (KEAP1), leading to increased expression of antioxidant genes such as NQO1 and HO-1 .
Biochemical Pathways
The activation of NRF2 influences several biochemical pathways related to oxidative stress response and inflammation. This modulation can lead to protective effects against cellular damage caused by reactive oxygen species (ROS) and other stressors.
Antimicrobial Properties
Research indicates that compounds related to the tetrahydrobenzo[b]thiophene structure exhibit significant antimicrobial activity. For example, derivatives have shown potent inhibitory effects against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.54 to 1.11 μM .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 3b | E. coli | 1.11 |
| 3b | P. aeruginosa | 1.00 |
| 3b | Salmonella | 0.54 |
| 3b | S. aureus | 1.11 |
Anticancer Activity
In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways associated with cancer progression .
Case Studies and Research Findings
- Antibacterial Evaluation : A study synthesized a series of tetrahydrobenzothiophene derivatives, including the compound , which displayed significant antibacterial activity against clinical strains of bacteria . Notably, compound 3b showed excellent activity against E. coli with an MIC value of 1.11 μM.
- Cytotoxicity Assays : The cytotoxic effects were evaluated using MTT assays on HaCat (human keratinocyte) cells and Balb/c 3T3 cells, revealing promising results for compounds structurally related to the target compound .
- Molecular Docking Studies : In silico assessments indicated favorable binding interactions with key enzymes involved in bacterial resistance mechanisms, suggesting potential as a lead compound in drug development for antibiotic-resistant infections .
Comparison with Similar Compounds
Key Observations :
- The methyl ester at position 3 is conserved across analogs, suggesting its role in stabilizing the thiophene ring’s electronic environment.
Reactivity Insights :
- The furan moiety in the target compound may undergo electrophilic substitution, contrasting with the cyano group’s resistance to nucleophilic attack in .
Antibacterial Activity
- Compound 23 : Demonstrated moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) due to the chlorophenyl group’s hydrophobic interactions.
- Cyanoacrylamido derivatives : Exhibited broad-spectrum activity (MIC: 8–32 µg/mL) attributed to the electron-withdrawing cyano group enhancing membrane penetration.
- Target Compound : Preliminary data suggest superior activity against Gram-negative strains (e.g., E. coli MIC: 4 µg/mL), likely due to the furan ring’s ability to disrupt lipid bilayer integrity .
Antioxidant Activity
- Cyanoacrylamido derivatives : Showed 65–78% DPPH radical scavenging at 100 µM, correlating with electron-donating para-substituted phenyl groups.
- Target Compound: Limited antioxidant data available, but the furan oxygen may contribute to radical stabilization, warranting further study.
Physicochemical Properties
Key Note: The lower logP of the target compound compared to Compound 23 suggests improved aqueous solubility, critical for bioavailability.
Q & A
Q. How can spectroscopic contradictions (e.g., anomalous NMR shifts) be troubleshooted?
- Methodological Answer : Anomalies may arise from dynamic effects (e.g., rotamers) or impurities. Variable-temperature NMR resolves conformational exchange, while 2D techniques (COSY, HSQC) confirm connectivity. Spiking with authentic samples () or independent synthesis of proposed structures can validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
